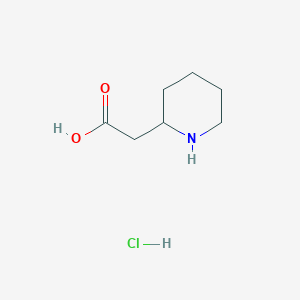

2-Piperidylacetic Acid Hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-piperidin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEVRGSQHJHEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501007 | |

| Record name | (Piperidin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19615-30-6 | |

| Record name | (Piperidin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-2-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Piperidylacetic Acid Hydrochloride

Foreword: Understanding the Multifaceted Nature of 2-Piperidylacetic Acid Hydrochloride

To the dedicated researcher, scientist, or drug development professional, a molecule is more than just a structure; it is a tool, a building block, and a key to unlocking complex biological or chemical questions. This compound is a prime example of such a molecule. While structurally unassuming, its significance is twofold. In the realm of pharmaceutical sciences, it is principally known as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[1][2][3] Its concentration in plasma serves as a critical surrogate biomarker for assessing the absorption and pharmacokinetic profile of the parent drug.[1][3] Beyond this bioanalytical role, it serves as a versatile heterocyclic building block in synthetic organic chemistry.

This guide is structured to provide a comprehensive, practical, and in-depth understanding of the chemical properties of this compound. We will move beyond a simple recitation of data, delving into the causality behind its behavior—from its acid-base properties to its reactivity and spectral characteristics. The protocols and data presented are designed to be self-validating, providing the rationale needed to adapt and troubleshoot these methods in a real-world laboratory setting.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its structure and key physical properties. These parameters govern its solubility, stability, and interactions in both chemical and biological systems.

Chemical Structure

This compound is the hydrochloride salt of 2-pyridylacetic acid. The core structure consists of a pyridine ring substituted at the 2-position with an acetic acid moiety. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The physicochemical properties of a compound are critical for designing experimental protocols, from selecting appropriate solvents for a reaction to developing a robust analytical method. The data below has been compiled from various sources. It is important to note that while some values are experimentally determined, others are predicted and should be used as a guide.

| Property | Value | Source / Comment |

| CAS Number | 16179-97-8 | [1][4] |

| Molecular Formula | C₇H₇NO₂ · HCl | [4] |

| Molecular Weight | 173.60 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 135 °C (with decomposition) | [5] |

| pKa | 3.30 ± 0.10 (Predicted, Carboxylic Acid) | [6] |

| ~5.25 (Pyridinium ion, estimated) | Based on pyridinium ion pKa.[7] | |

| Solubility | Soluble in water. Slightly soluble in DMSO, Ethanol, Methanol. | [8][9] |

| Stability | Hygroscopic; should be stored sealed in a dry environment. | [8] |

Expert Insight on pKa and Solubility: The molecule possesses two ionizable centers: the carboxylic acid and the pyridine nitrogen. The predicted pKa of ~3.3 for the carboxylic acid and an estimated pKa of ~5.25 for the pyridinium ion mean the molecule's net charge is highly pH-dependent.

-

At pH < 3: The carboxylic acid is largely protonated (neutral) and the pyridine nitrogen is protonated (positive charge). The molecule carries a net positive charge.

-

At pH between ~4 and ~5: The carboxylic acid is deprotonated (negative charge) while the pyridine nitrogen remains protonated (positive charge), forming a zwitterion. This is often the point of minimum aqueous solubility.

-

At pH > 6: Both the carboxylic acid and the pyridine nitrogen are deprotonated, resulting in a net negative charge. This pH-dependent behavior is a critical consideration for developing liquid chromatography methods, extraction protocols, and formulation studies.

Synthesis and Manufacturing

Understanding the synthetic origin of a compound is crucial for identifying potential impurities and for scaling up production. Several routes to 2-pyridylacetic acid have been established, with the most common ones starting from either 2-picoline or 2-chloromethylpyridine.[1]

Common Synthetic Pathways

Caption: Common synthetic routes to 2-Pyridylacetic Acid Hydrochloride.

Example Protocol: Synthesis via Hydrolysis of Ethyl 2-Pyridylacetate

This protocol details the final step in a common synthetic sequence: the base-catalyzed hydrolysis of the corresponding ester to yield the free acid, which is then protonated to the hydrochloride salt. This method is often chosen for its high yield and straightforward workup.

Protocol: Saponification and Salt Formation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-pyridylacetate (1.65 g, 10 mmol) in ethanol (13 mL).[10][11]

-

Saponification: Prepare a solution of potassium hydroxide (0.67 g, 12 mmol) in water (4.3 mL) and add it to the flask. Heat the mixture to 50°C and stir for 30 minutes.

-

Causality: Using a slight excess of KOH ensures complete hydrolysis of the ester. The ethanol/water mixture ensures homogeneity of both the organic ester and the aqueous base. Heating accelerates the saponification reaction.

-

-

Solvent Removal & Extraction: After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure using a rotary evaporator. Add diethyl ether to the remaining aqueous solution and transfer to a separatory funnel. Extract the aqueous layer to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~2 using 1N HCl.

-

Self-Validation: The product will precipitate or become an oil upon protonation of the carboxylate. The pH must be below the pKa of the carboxylic acid (~3.3) to ensure complete protonation.

-

-

Isolation of Free Acid: Concentrate the aqueous layer to dryness under reduced pressure. The resulting oil or solid is the free acid, (2-pyridyl)acetic acid.

-

Salt Formation & Purification: Crystallize the crude product from diethyl ether. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield pure (2-pyridyl)acetic acid.[10][11] To form the hydrochloride salt, the free acid would be dissolved in a minimal amount of a suitable solvent (like isopropanol) and treated with concentrated HCl or HCl gas, followed by crystallization.

Chemical Reactivity and Mechanisms

This compound is a valuable synthon due to the reactivity of the pyridine ring and the carboxylic acid group. Its most notable reactions involve decarboxylation to form a reactive nucleophilic intermediate.

Decarboxylative Michael-Type Addition

A powerful C-C bond-forming strategy involves the reaction of 2-pyridylacetic acid with Michael acceptors like chromone-3-carboxylic acids. This reaction proceeds via a double decarboxylation mechanism.

Mechanistic Considerations: Two primary pathways are considered for this transformation.[1]

-

Pathway A (Michael Addition First): The pyridylacetate acts as a standard Michael donor, adding to the chromone. The resulting adduct then undergoes two successive decarboxylation events.

-

Pathway B (Decarboxylation First): 2-Pyridylacetic acid first decarboxylates to form a highly reactive pyridyl-2-methyl carbanion (or a related ylide/carbene intermediate).[1] This potent nucleophile then undergoes a Michael addition to the acceptor, followed by a second decarboxylation.

Experimental evidence often favors Pathway B, where the initial decarboxylation is the key activating step. The choice of base is critical; it must be strong enough to facilitate the decarboxylation but not so strong as to cause unwanted side reactions. A slight excess of base is typically used to neutralize the hydrochloride salt before initiating the reaction.[1]

Caption: Simplified mechanism of a doubly decarboxylative Michael addition.

The Hammick Reaction

Related to the decarboxylative pathway above, 2-pyridylacetic acid can participate in the Hammick reaction. This reaction involves the thermal decarboxylation of α-picolinic acids (or their derivatives) in the presence of a carbonyl compound to form 2-pyridyl-carbinols. The reaction is believed to proceed through a reactive carbene-like intermediate stabilized by the adjacent nitrogen atom.[1]

Spectroscopic and Analytical Characterization

Unambiguous identification and quantification require a suite of analytical techniques. For this compound, mass spectrometry and NMR are primary tools for structural elucidation, while LC-MS/MS is the gold standard for quantification in complex matrices.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming molecular weight and probing fragmentation patterns.

-

Ionization: In electrospray ionization positive mode (ESI+), the molecule is readily protonated, typically on the pyridine nitrogen, to form the precursor ion [M+H]⁺ at m/z 138.1 (for the free acid).

-

Fragmentation (MS/MS): The most characteristic fragmentation pathway involves the neutral loss of the carboxylic acid group (HCOOH, 46 Da), resulting in a prominent product ion at m/z 92.0 . This transition (138.1 → 92.0) is highly specific and is the basis for quantitative LC-MS/MS methods.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. (Note: The following are typical, interpreted chemical shifts for the free acid in a neutral solvent. Shifts will vary with solvent and pH.)

-

¹H NMR:

-

~8.5 ppm (doublet, 1H): Proton on the carbon adjacent to the nitrogen (C6-H). It is the most deshielded due to the electronegativity of the nitrogen.

-

~7.7 ppm (triplet of doublets, 1H): Proton at the C4 position.

-

~7.2-7.3 ppm (multiplet, 2H): Protons at the C3 and C5 positions.

-

~3.8 ppm (singlet, 2H): Methylene protons (-CH₂-) of the acetic acid side chain.

-

~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.

-

-

¹³C NMR:

-

~175 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~155 ppm: Carbon attached to the side chain (C2).

-

~149 ppm: Carbon adjacent to the nitrogen (C6).

-

~137 ppm: Carbon at the C4 position.

-

~124 ppm: Carbon at the C5 position.

-

~122 ppm: Carbon at the C3 position.

-

~45 ppm: Methylene carbon (-CH₂-).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

~3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~2900 cm⁻¹ (sharp): Aliphatic C-H stretching from the methylene group.

-

~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group. This is a highly diagnostic peak.

-

~1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the pyridine ring.

Gold-Standard Analytical Protocol: LC-MS/MS for Bioanalysis

This protocol provides a validated methodology for the sensitive and specific quantification of 2-pyridylacetic acid in human plasma, a critical assay in pharmacokinetic studies of betahistine.

Protocol: Quantification in Human Plasma

-

Sample Preparation (Solid-Phase Extraction):

-

Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) sequentially with methanol and water.

-

To 100 µL of human plasma, add an internal standard (e.g., deuterated 2-pyridylacetic acid-d6).

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with an aqueous wash solution to remove salts and polar interferences.

-

Wash with an organic solvent (e.g., methanol) to remove non-polar interferences.

-

Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonia in methanol).

-

Causality: SPE provides superior sample cleanup compared to simple protein precipitation, reducing matrix effects and improving assay robustness. The choice of a mixed-mode cartridge allows for retention based on both hydrophobic and ionic interactions, enhancing specificity.

-

-

Chromatographic Separation:

-

Column: A C18 or polar-embedded column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A rapid gradient from low to high organic content (e.g., 5% B to 95% B over 2-3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Self-Validation: The acidic mobile phase ensures the carboxylic acid is protonated and the pyridine nitrogen is protonated, leading to consistent, sharp peak shapes on a C18 column. A well-resolved, symmetrical peak for the analyte and co-eluting internal standard validates the chromatographic performance.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: ESI Positive.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte (2-PAA): Q1: 138.1 m/z → Q3: 92.0 m/z.

-

Internal Standard (2-PAA-d6): Q1: 142.1 m/z → Q3: 96.1 m/z (or appropriate transition for the specific labeled standard).

-

-

Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation, effectively filtering out background noise and co-eluting matrix components.

-

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

-

Hazards: The compound is classified as a skin and eye irritant.

-

Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Wash hands thoroughly after handling.

-

Due to its hygroscopic nature, store the compound in a tightly sealed container in a desiccator or dry cabinet at room temperature, protected from light.[1]

-

Conclusion

This compound stands as a molecule of significant utility, bridging the gap between bioanalysis and synthetic chemistry. For the drug development scientist, it is the indispensable analytical surrogate for betahistine pharmacokinetics. For the synthetic chemist, its potential for decarboxylative C-C bond formation makes it a valuable heterocyclic building block. A thorough understanding of its pH-dependent properties, reactivity, and spectral signatures—as detailed in this guide—is the key to leveraging its full potential in the laboratory.

References

-

2-Pyridylacetic acid. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]

-

2-Pyridineacetic acid | C7H7NO2 | CID 85318. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). (2013, July 4). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

- Synthetic method of 2-chloromethylpyridinehydrochloride. (2020, April 24). Google Patents.

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2021). MDPI. Retrieved January 12, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 12, 2026, from [Link]

-

List of molecules and experimental pKa values used for Table 2. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

-

Table of Acids with Ka and pKa Values. (n.d.). CLAS. Retrieved January 12, 2026, from [Link]

Sources

- 1. 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR spectrum [chemicalbook.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. 2-Pyridylacetic acid 99 16179-97-8 [sigmaaldrich.com]

- 5. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2’-Pyridylacetic Acid Hydrochloride | LGC Standards [lgcstandards.com]

- 8. 2-Pyridylacetic acid hydrochloride CAS#: 16179-97-8 [m.chemicalbook.com]

- 9. 2-Pyridylacetic acid hydrochloride | 16179-97-8 [chemicalbook.com]

- 10. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 11. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2-Pyridylacetic Acid Hydrochloride: Structure, Synthesis, and Applications

Senior Application Scientist Note: This guide focuses on 2-Pyridylacetic Acid Hydrochloride , the compound extensively documented in chemical and pharmaceutical literature. The user's query for "2-Piperidylacetic Acid Hydrochloride" likely contains a typographical error, as the latter is not a commonly referenced compound, while the former is a significant chemical intermediate and a key metabolite in drug development. This document proceeds under the assumption that 2-Pyridylacetic Acid Hydrochloride is the intended subject of inquiry.

Introduction

2-Pyridylacetic Acid Hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry, pharmacology, and analytical science.[1] It is a derivative of pyridine and acetic acid, presenting as a white to off-white crystalline powder that is soluble in water.[1][2][3] Its hydrochloride salt form enhances both stability and solubility, making it suitable for a variety of laboratory applications.[1]

The compound's primary claim to notability is its role as the main, pharmacologically inactive metabolite of the anti-vertigo drug, betahistine.[2][4] Following administration, betahistine is rapidly metabolized by monoamine oxidase (MAO) enzymes into 2-Pyridylacetic Acid.[2] Consequently, the concentration of this metabolite in plasma is a critical biomarker used in pharmacokinetic (PK) studies to assess the absorption, bioavailability, and disposition of the parent drug.[2] Beyond its role in metabolic studies, it also serves as a versatile building block in organic synthesis.[2][5]

Molecular Structure and Identification

The molecular structure consists of a pyridine ring substituted at the 2-position with a carboxymethyl group (-CH₂COOH).[1] The hydrochloride salt is formed by the protonation of the pyridine nitrogen atom.

Chemical Identifiers

A clear and unambiguous identification of a chemical entity is paramount in research and development. The key identifiers for 2-Pyridylacetic Acid Hydrochloride are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 16179-97-8 | [3][6] |

| IUPAC Name | 2-pyridin-2-ylacetic acid;hydrochloride | [6] |

| Molecular Formula | C₇H₇NO₂ · HCl | |

| Molecular Weight | 173.60 g/mol | [2] |

| InChI Key | MQVISALTZUNQSK-UHFFFAOYSA-N | [6][7] |

| SMILES | C1=CC=NC(=C1)CC(=O)O.Cl | [6] |

Structural Diagram

The following diagram illustrates the two-dimensional structure of 2-Pyridylacetic Acid Hydrochloride, showing the protonated pyridine ring and the associated chloride counter-ion.

Caption: Molecular Structure of 2-Pyridylacetic Acid Hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. This substance is a stable crystalline solid under standard conditions but is noted to be hygroscopic.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 135 °C (with decomposition) | [2][3] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Ethanol. | [3][5][8] |

| Purity | Typically >98.0% or 99% | [2][9] |

| Storage | Store sealed in a dry environment, protected from light, at room temperature. | [2][8] |

Synthesis and Manufacturing

The synthesis of 2-Pyridylacetic Acid Hydrochloride is well-established, with several routes available to organic chemists. These pathways often involve the manipulation of a pre-existing pyridine ring structure.

Synthetic Pathways

Two common routes for its synthesis are:

-

From 2-Picoline: This method involves the oxidation of 2-picoline (2-methylpyridine) to form pyridine-2-carboxylic acid. This intermediate can then be further processed to yield the target molecule.[2]

-

From 2-Chloromethylpyridine: A more direct approach involves the reaction of 2-chloromethylpyridine with a cyanide source (e.g., sodium cyanide) to produce 2-cyanomethylpyridine.[2] This nitrile intermediate is then subjected to hydrolysis to form 2-Pyridylacetic acid.[2] The final step is the treatment of the free acid with concentrated hydrochloric acid to precipitate the hydrochloride salt.[2]

Caption: Synthetic workflow from 2-Chloromethylpyridine.

Example Experimental Protocol: Hydrolysis of Ester Precursor

This protocol is a generalized example based on standard laboratory procedures for ester hydrolysis.[10]

-

Dissolution: Dissolve the starting material, ethyl 2-pyridylacetate (1.0 eq), in ethanol.

-

Saponification: Add an aqueous solution of potassium hydroxide (1.2 eq) to the reaction mixture.

-

Heating: Heat the mixture with stirring at 50°C for approximately 30 minutes, monitoring the reaction by a suitable method (e.g., TLC).

-

Workup (Solvent Removal): Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup (Extraction): Extract the remaining aqueous solution with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Acidification: Carefully adjust the pH of the aqueous layer to pH 2 using 1N HCl. This protonates the carboxylate to form the free acid.

-

Isolation: Concentrate the acidic aqueous layer to dryness to obtain the crude 2-Pyridylacetic Acid.

-

Purification & Salt Formation: The crude product can be crystallized from a suitable solvent system (e.g., diethyl ether) to yield the purified free acid. Subsequent treatment with a stoichiometric amount of HCl in an appropriate solvent will yield the final hydrochloride salt.[10]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure.[2] The ¹H NMR spectrum will show characteristic signals for the protons on the pyridine ring and the methylene (-CH₂) group.[7] 2D NMR techniques can further confirm the connectivity of the atoms.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.[2] The spectrum will exhibit characteristic absorption bands for the carboxylic acid C=O and O-H stretches, as well as vibrations corresponding to the aromatic pyridine ring.[2] Conformance to a reference spectrum is a common quality control check.[11]

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive methods for both identifying and quantifying the compound, especially in complex biological matrices like plasma.[2]

Applications in Research and Drug Development

While considered pharmacologically inactive, 2-Pyridylacetic Acid Hydrochloride is a crucial tool in several scientific domains.[2]

-

Pharmacokinetic Studies: Its most prominent application is as an analytical standard for quantifying betahistine exposure in vivo.[2][4] By developing and validating LC-MS or HPLC methods to measure plasma and urine levels of the metabolite, researchers can accurately determine the pharmacokinetic profile of betahistine.[2]

-

Chemical Synthesis: It serves as a valuable building block for creating more complex heterocyclic compounds.[2][5] The carboxylic acid group and the pyridine ring can participate in a variety of chemical reactions, including nucleophilic substitutions and decarboxylative additions.[2][5]

-

Analytical Chemistry: The compound is useful for developing and validating chromatographic methods, such as separating its structural isomers (3- and 4-pyridylacetic acid).[2]

It is important to note that direct research into the intrinsic biological or therapeutic activities (e.g., anti-inflammatory or analgesic effects) of 2-Pyridylacetic Acid Hydrochloride is scarce, as its primary role is understood to be that of an inactive metabolite.[2]

Safety and Handling

According to safety data, 2-Pyridylacetic Acid Hydrochloride is classified as an irritant.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Codes: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye shields, and a dust mask (type N95), is recommended when handling the powder form.

References

-

ChemBK. (2024). 2-Pyridine acetic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperidineacetic acid, alpha-phenyl-, hydrochloride (1:1). Retrieved from [Link]

-

Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved from [Link]

- Google Patents. (n.d.). 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them.

-

PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved from [Link]

Sources

- 1. CAS 16179-97-8: 2-Pyridylacetic acid hydrochloride [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Human Metabolome Database: Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) [hmdb.ca]

- 5. 2-Pyridylacetic acid hydrochloride | 16179-97-8 [chemicalbook.com]

- 6. 2-Pyridylacetic acid hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 7. 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Pyridylacetic acid hydrochloride CAS#: 16179-97-8 [m.chemicalbook.com]

- 9. 2-Pyridylacetic Acid Hydrochloride | 16179-97-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 131950250 [thermofisher.com]

A Technical Guide to Pyridyl and Piperidyl Acetic Acid Derivatives: Nomenclature, Properties, and Applications in Research

This guide provides an in-depth exploration of a class of heterocyclic compounds pivotal to pharmaceutical research and organic synthesis. We will begin by addressing a critical point of nomenclature concerning "2-Piperidylacetic Acid Hydrochloride" to ensure clarity and precision, before delving into the properties, synthesis, and applications of the most pertinent compounds in this family. Our focus is to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for their work.

Part 1: A Critical Clarification on Nomenclature: Pyridyl vs. Piperidyl

In the realm of heterocyclic chemistry, precision in naming is paramount. The query "this compound" presents a common point of ambiguity. The core distinction lies in the aromaticity of the nitrogen-containing ring:

-

Pyridine: A six-membered aromatic ring with one nitrogen atom. Its derivatives are named with the prefix "Pyridyl."

-

Piperidine: The saturated, non-aromatic analog of pyridine. Its derivatives are named with the prefix "Piperidyl."

While "this compound" logically refers to the acetic acid moiety attached to the second carbon of a piperidine ring, this specific compound is less commonly referenced in scientific literature compared to its aromatic counterpart.

Conversely, 2-Pyridylacetic Acid Hydrochloride (CAS: 16179-97-8) is a well-documented and widely used chemical, notably as the primary metabolite of the drug Betahistine.[1][2] Given its prevalence and importance in pharmacokinetic studies, it is the likely compound of interest for researchers in this field.

This guide will therefore focus extensively on 2-Pyridylacetic Acid Hydrochloride . To ensure comprehensive coverage, we will also present a comparative analysis of related piperidine isomers, including 3- and 4-Piperidylacetic Acid Hydrochloride, to provide a complete technical overview.

Part 2: In-Depth Technical Profile of 2-Pyridylacetic Acid Hydrochloride

This section is dedicated to the compound most frequently encountered in research and development contexts.

Core Identifiers and Chemical Properties

2-Pyridylacetic Acid Hydrochloride is a white to off-white crystalline powder that serves as a crucial reference standard and synthetic building block.[1][3][4] Its hydrochloride salt form enhances stability and solubility in aqueous solutions.[4]

| Identifier | Value | Source(s) |

| CAS Number | 16179-97-8 | [1][3][5][6] |

| Molecular Formula | C₇H₇NO₂ · HCl | [1][5] |

| Molecular Weight | 173.60 g/mol | [1][5][6] |

| EC Number | 240-316-8 | [5] |

| InChI Key | MQVISALTZUNQSK-UHFFFAOYSA-N | [1][5] |

| Melting Point | 135 °C (decomposes) | [7][8][9] |

| Solubility | Soluble in water. | [7][8][9] |

| Appearance | White to light yellow crystalline powder. | [1][3] |

| Stability | Hygroscopic; should be stored in a dry, sealed environment. | [1][8] |

Synonyms:

-

(2-Pyridinyl)acetic acid hydrochloride[4]

-

2-(Carboxymethyl)pyridin-1-ium chloride[4]

-

Betahistine Impurity 4[4]

Primary Applications in Research & Development

The utility of 2-Pyridylacetic Acid Hydrochloride is multifaceted, spanning from pharmacology to synthetic chemistry.

1. Pharmacokinetic (PK) Studies of Betahistine: The most prominent application is its role as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[1][2] Following oral administration, betahistine undergoes rapid first-pass metabolism, primarily by monoamine oxidase (MAO) enzymes, to form 2-pyridylacetic acid.[1] Consequently, its plasma concentration serves as a critical biomarker for assessing the absorption, bioavailability, and overall pharmacokinetic profile of the parent drug.[1] This makes it an indispensable analytical standard for drug metabolism and pharmacokinetics (DMPK) research.[1]

Caption: Metabolic pathway of Betahistine to 2-Pyridylacetic Acid.

2. Building Block in Organic Synthesis: As a functionalized pyridine derivative, this compound is a versatile building block for creating more complex heterocyclic molecules.[1] It is particularly useful in reactions such as:

-

Nucleophilic Substitutions: The carboxylic acid group can be modified to participate in various coupling reactions.[1][7]

-

Decarboxylative Additions: In the presence of a suitable base, it can undergo decarboxylation to form a reactive carbanion intermediate. This is leveraged in reactions like the Hammick reaction to synthesize substituted chromanones and coumarins.[1]

3. Analytical Method Development: It serves as a reference standard for the development and validation of analytical methods, such as LC-MS and HPLC, for quantifying drug metabolites in biological matrices like plasma and urine.[1] It is also used to develop separation methods for its structural isomers (3- and 4-pyridylacetic acid).[1]

Established Synthetic Routes

The synthesis of 2-Pyridylacetic Acid Hydrochloride is well-established, with several common pathways. The choice of route often depends on the available starting materials and desired scale.

Protocol 1: Synthesis from 2-Picoline This is a common laboratory-scale synthesis.

-

Oxidation: 2-Picoline (2-methylpyridine) is oxidized to form pyridine-2-carboxylic acid.

-

Processing: The resulting acid undergoes further reactions to yield 2-pyridylacetic acid.

-

Salt Formation: The free acid is treated with concentrated hydrochloric acid to precipitate the stable hydrochloride salt.[1]

Protocol 2: Synthesis via Cyanide Intermediate This route provides an alternative pathway.

-

Cyanation: 2-Chloromethylpyridine is reacted with a cyanide source (e.g., sodium cyanide) to produce 2-cyanomethylpyridine.[1]

-

Hydrolysis: The cyanide intermediate is then hydrolyzed under acidic or basic conditions to yield 2-pyridylacetic acid.[1]

-

Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl.[1]

Caption: Common synthetic routes to 2-Pyridylacetic Acid Hydrochloride.

Safety, Handling, and Storage

Proper handling is crucial when working with this compound. It is classified as an irritant.

| Hazard Category | GHS Classification & Precautionary Statements | Source(s) |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [5][10] |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][10] |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air. | [10][11] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep in a dark place, sealed in dry, at room temperature. | [8][10][11] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, dust mask type N95 (US). | [5][11] |

Part 3: Comparative Overview of Piperidylacetic Acid Isomers

As established, the term "Piperidyl" denotes a saturated ring. Several positional isomers of Piperidylacetic Acid Hydrochloride exist, each with unique identifiers. This section serves to differentiate them clearly for researchers who may be working with these non-aromatic analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

| 2-(Piperidin-3-yl)acetic acid hydrochloride | 71985-81-4 | C₇H₁₄ClNO₂ | 179.64 g/mol | Acetic acid group on C3 of piperidine ring. |

| 4-Piperidineacetic acid hydrochloride | 73415-84-6 | C₇H₁₄ClNO₂ | 179.64 g/mol | Acetic acid group on C4 of piperidine ring. |

Data sourced from PubChem CID 12514713 and 15565775 respectively.[12][13]

The distinct CAS numbers and structures underscore the importance of using precise nomenclature and identifiers when sourcing and utilizing these compounds in an experimental setting.

Part 4: Conclusion

This technical guide has provided a comprehensive overview of 2-Pyridylacetic Acid Hydrochloride, the compound most frequently and pertinently associated with the broader query. We have detailed its critical role as a metabolite in pharmacokinetic studies, its utility as a synthetic building block, and the established protocols for its synthesis and safe handling. Furthermore, by clarifying the key nomenclatural differences between "pyridyl" and "piperidyl" derivatives and presenting a comparative table of isomers, this document serves as an authoritative resource for scientists and researchers. Adherence to precise chemical identifiers like CAS numbers remains the most reliable practice to ensure experimental accuracy and reproducibility.

References

-

2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 . PubChem. [Link]

-

2-Pyridine acetic acid hydrochloride . ChemBK. [Link]

-

4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775 . PubChem. [Link]

-

Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) . Human Metabolome Database. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) [hmdb.ca]

- 3. 2-Pyridylacetic Acid Hydrochloride | 16179-97-8 | TCI AMERICA [tcichemicals.com]

- 4. CAS 16179-97-8: 2-Pyridylacetic acid hydrochloride [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Pyridylacetic acid hydrochloride - 2-Pyridineacetic acid hydrochloride [sigmaaldrich.com]

- 7. 2-Pyridylacetic acid hydrochloride | 16179-97-8 [chemicalbook.com]

- 8. 2-Pyridylacetic acid hydrochloride CAS#: 16179-97-8 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Piperidylacetic Acid Hydrochloride: The Principal Metabolite of Betahistine

Introduction: The Significance of a Metabolite

In the realm of pharmaceutical sciences, the journey of a drug through the body is as critical as its intrinsic mechanism of action. For betahistine, an anti-vertigo agent widely prescribed for balance disorders such as Ménière's disease, understanding its metabolic fate is paramount to comprehending its pharmacokinetics and ensuring its therapeutic efficacy.[1][2][3] Betahistine is a structural analog of histamine, exerting its effects through a complex interplay with histamine H1 and H3 receptors.[4][5][6][7][8] It acts as a weak partial agonist at H1 receptors and a potent antagonist at H3 receptors, leading to vasodilation in the inner ear and modulation of neurotransmitter release in the vestibular nuclei.[4][1][7][9] However, orally administered betahistine undergoes rapid and extensive first-pass metabolism, making the parent drug virtually undetectable in plasma.[8][10][11][12][13] This is where the significance of its primary metabolite, 2-pyridylacetic acid (2-PAA), comes to the forefront. This guide provides a comprehensive technical overview of 2-Piperidylacetic Acid Hydrochloride, from its metabolic generation to its crucial role as a biomarker in clinical and research settings.

Metabolic Pathway of Betahistine to 2-Piperidylacetic Acid

The biotransformation of betahistine is a clear example of how the body efficiently metabolizes xenobiotics. Following oral administration, betahistine is rapidly and almost completely absorbed.[4][8] Subsequently, it is extensively metabolized, primarily by the enzyme monoamine oxidase (MAO), into 2-pyridylacetic acid.[9][11][14] This metabolic process is so efficient that plasma concentrations of betahistine itself are typically very low or undetectable.[8][10][11] Consequently, 2-PAA serves as a reliable surrogate for assessing the systemic exposure to betahistine.[14][15][16][17] The metabolic conversion of betahistine to 2-PAA is a critical step in its clearance from the body, with 2-PAA being pharmacologically inactive.[11][12][14][15][18]

Caption: Metabolic pathway of betahistine to 2-pyridylacetic acid.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of 2-pyridylacetic acid. It is a white to off-white crystalline powder.[14] The hydrochloride form enhances its stability and solubility in aqueous solutions, which is advantageous for its use as an analytical standard.[19]

| Property | Value | Source |

| Molecular Formula | C7H8ClNO2 | [14] |

| Molecular Weight | 173.60 g/mol | [14] |

| Appearance | White to off-white crystalline powder | [14] |

| Synonyms | 2-(Carboxymethyl)pyridin-1-ium chloride, 2-Pyridineacetic acid hydrochloride | [19] |

Pharmacokinetics of 2-Piperidylacetic Acid

Due to the rapid metabolism of betahistine, the pharmacokinetic profile of the parent drug is difficult to establish. Therefore, pharmacokinetic studies of betahistine rely on the measurement of 2-PAA concentrations in plasma and urine.[8][11] Following a single oral dose of betahistine, the plasma concentration of 2-PAA reaches its maximum (Cmax) approximately one hour after administration.[8][12] The elimination half-life of 2-PAA is around 3.5 to 5.2 hours.[10][12] Pharmacokinetic studies have demonstrated a linear relationship between the dose of betahistine administered and the resulting Cmax and area under the curve (AUC) of 2-PAA, indicating that the metabolic pathway is not saturated within the therapeutic dose range.[8][11][15][20]

Table of Pharmacokinetic Parameters of 2-Pyridylacetic Acid after a Single 24 mg Oral Dose of Betahistine in Healthy Volunteers:

| Parameter | Mean Value | Range | Source |

| Cmax (ng/mL) | 339.4 | 77.3 - 776.4 | [10] |

| Tmax (h) | ~1 | - | [8][12] |

| t1/2 (h) | 5.2 | 2.0 - 11.4 | [10] |

| AUC0-t (ng·h/mL) | 1153.5 | 278.5 - 3150.8 | [10] |

Analytical Methodology for the Quantification of 2-Piperidylacetic Acid

The accurate quantification of 2-PAA in biological matrices is crucial for pharmacokinetic and bioequivalence studies of betahistine. The most widely used and validated method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][11][16][21][22]

Experimental Protocol: Quantification of 2-PAA in Human Plasma by LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.[10][16][22]

1. Sample Preparation (Solid-Phase Extraction)

-

Rationale: Solid-phase extraction (SPE) is a robust method for extracting and concentrating the analyte from a complex matrix like plasma, leading to a cleaner sample and improved sensitivity.[16][22]

-

Step 1: To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of 2-PAA).[16]

-

Step 2: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.

-

Step 3: Load the plasma sample onto the conditioned SPE cartridge.

-

Step 4: Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Step 5: Elute the 2-PAA and internal standard with a stronger organic solvent, often acidified.

-

Step 6: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Rationale: LC-MS/MS provides high selectivity and sensitivity for the quantification of small molecules in complex biological fluids.[10][16]

-

Liquid Chromatography:

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[10][16]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for both 2-PAA and its internal standard. For 2-PAA, a common transition is m/z 138.1 → 92.0.[11][16][22]

-

Caption: Workflow for the quantification of 2-PAA in plasma by LC-MS/MS.

Physiological Role and Activity

It is widely accepted that 2-pyridylacetic acid is a pharmacologically inactive metabolite.[11][12][14][15][18] Its primary role is as a product of betahistine metabolism, facilitating the elimination of the drug from the body.[9] There is no substantial evidence to suggest that 2-PAA contributes to the therapeutic effects of betahistine.[10][14]

Conclusion: An Indispensable Tool in Drug Development

This compound, while being an inactive metabolite, is an indispensable tool in the research and development of betahistine. Its role as a stable, quantifiable surrogate for the parent drug allows for the robust characterization of betahistine's pharmacokinetics. The well-established analytical methods for its detection provide the necessary precision and sensitivity for clinical trials and bioequivalence studies. A thorough understanding of the properties and behavior of 2-piperidylacetic acid is, therefore, fundamental for any scientist or researcher working with betahistine.

References

-

Betahistine - Wikipedia. [Link]

-

Role of Betahistine in the Management of Vertigo - Who we serve. [Link]

-

What is betahistine used for? - Drugs.com. [Link]

-

Actions of betahistine at histamine receptors in the brain - PubMed. [Link]

-

What is the mechanism of Betahistine Hydrochloride? - Patsnap Synapse. [Link]

-

LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed. [Link]

-

Safety, Tolerability, and Pharmacokinetics of 2-Pyridylacetic Acid, a major metabolite of betahistine, in Phase 1 dose escalation study in subjects with ADHD - ResearchGate. [Link]

-

Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. [Link]

-

Betahistine | C8H12N2 | CID 2366 - PubChem - NIH. [Link]

-

An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed. [Link]

-

Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers | Abstract - Scholars Research Library. [Link]

-

Safety, tolerability and pharmacokinetics of 2-pyridylacetic acid, a major metabolite of betahistine, in a phase 1 dose escalation study in subjects with ADHD - PubMed. [Link]

-

PRODUCT MONOGRAPH PrBETAHISTINE Betahistine Dihydrochloride Tablets, House Standard 16 mg and 24 mg Anti-vertigo Agent SANIS HEA. [Link]

-

Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) - Human Metabolome Database. [Link]

-

LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers - ResearchGate. [Link]

-

An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar. [Link]

-

Determination of the major metabolite of betahistine (2-pyridyl acetic acid) in human plasma by high performance liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. [Link]

-

Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals - MDPI. [Link]

-

Plasma concentration-time profiles of 2-pyridyl acetic acid after... - ResearchGate. [Link]

-

Betahistine Lupin - NPS MedicineWise. [Link]

-

Mechanism of Action of Betahistine - Pharmacy Freak. [Link]

-

Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC - PubMed Central. [Link]

-

Betaserc (Betahistine) tablets - Instructions for Use, Dosage, Side Effects, Reviews. [Link]

- 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them - Googleapis.com.

Sources

- 1. drugs.com [drugs.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) [hmdb.ca]

- 3. nps.org.au [nps.org.au]

- 4. Betahistine - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]

- 8. Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals [mdpi.com]

- 9. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. drdoping.com [drdoping.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. pharmacyfreak.com [pharmacyfreak.com]

- 19. CAS 16179-97-8: 2-Pyridylacetic acid hydrochloride [cymitquimica.com]

- 20. Safety, tolerability and pharmacokinetics of 2-pyridylacetic acid, a major metabolite of betahistine, in a phase 1 dose escalation study in subjects with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Pyridylacetic Acid Hydrochloride: From Discovery to Modern Applications

A Senior Application Scientist's Perspective on its Synthesis, Properties, and Utility

Introduction

2-Pyridylacetic acid hydrochloride is a heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. While it is widely recognized as the primary and pharmacologically inactive metabolite of the anti-vertigo drug betahistine, its utility extends far beyond its role as a biomarker in pharmacokinetic studies.[1] This versatile molecule serves as a crucial building block in the synthesis of more complex chemical entities and has been the subject of mechanistic studies in fundamental organic reactions. This guide provides an in-depth exploration of 2-pyridylacetic acid hydrochloride, from its historical context and synthesis to its physicochemical properties and diverse applications.

Historical Context and Discovery

Pinpointing the exact moment of the first synthesis of 2-pyridylacetic acid is challenging due to the limitations of searching 19th-century chemical literature. However, its origins are intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated from coal tar in the mid-19th century, and the subsequent decades saw a surge in the exploration of its derivatives.[2] The development of synthetic routes to pyridine compounds, such as the Hantzsch pyridine synthesis in 1881, paved the way for the creation of a vast array of substituted pyridines.

While a definitive "discoverer" of 2-pyridylacetic acid is not readily apparent from available records, its synthesis would have been a logical extension of the burgeoning field of pyridine chemistry in the late 19th and early 20th centuries. Early methods for the functionalization of picolines (methylpyridines), which are readily available from coal tar, likely led to the eventual synthesis of pyridylacetic acids. The decarboxylation of pyridinedicarboxylic acids, another area of early investigation, also represents a potential historical route to related compounds.

Physicochemical and Spectroscopic Properties

2-Pyridylacetic acid hydrochloride is a white to off-white crystalline powder.[1] It is hygroscopic and soluble in water.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Pyridylacetic Acid Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 16179-97-8 | [4] |

| Molecular Formula | C₇H₇NO₂ · HCl | [4] |

| Molecular Weight | 173.60 g/mol | [4] |

| Melting Point | 135 °C (decomposes) | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [3] |

The structural elucidation of 2-pyridylacetic acid hydrochloride is confirmed through various spectroscopic techniques. The key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for 2-Pyridylacetic Acid Hydrochloride

| Technique | Key Data |

| ¹H NMR | Spectral data available, confirming the presence of the pyridyl and acetate protons. |

| ¹³C NMR | Spectral data available, confirming the carbon skeleton of the molecule. |

| IR Spectroscopy | Data available, showing characteristic peaks for the carboxylic acid and pyridine ring. |

| Mass Spectrometry | Data available, with a base peak corresponding to the fragmentation of the molecule.[5] |

Established Synthetic Routes

Several reliable methods for the synthesis of 2-pyridylacetic acid and its hydrochloride salt have been established. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two most common pathways are the hydrolysis of a 2-cyanomethylpyridine intermediate and the hydrolysis of ethyl 2-pyridylacetate.

Synthesis via Hydrolysis of 2-Cyanomethylpyridine

This widely used method involves a two-step process starting from 2-chloromethylpyridine. The first step is a nucleophilic substitution of the chloride with a cyanide salt to form 2-cyanomethylpyridine. The subsequent hydrolysis of the nitrile group under acidic or basic conditions yields 2-pyridylacetic acid. The hydrochloride salt is then readily formed by treatment with hydrochloric acid.

Figure 2: Synthesis from Ethyl 2-Pyridylacetate.

Experimental Protocol: Hydrolysis of Ethyl 2-Pyridylacetate

-

Dissolve ethyl 2-pyridylacetate in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. [2]2. Add potassium hydroxide to the solution. [2]3. Heat the mixture to 50 °C and stir for 30 minutes. [2]4. After the reaction is complete (monitored by TLC), remove the ethanol by distillation under reduced pressure. [2]5. Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material. [2]6. Acidify the aqueous layer to pH 2 with 1N aqueous HCl. [2]7. Concentrate the aqueous layer to dryness under reduced pressure. [2]8. The resulting residue is 2-pyridylacetic acid hydrochloride. It can be further purified by crystallization from a suitable solvent. [2]

Modern Synthetic Applications

Beyond its historical and fundamental importance, 2-pyridylacetic acid hydrochloride is a valuable reagent in modern organic synthesis. Its utility is particularly evident in decarboxylation reactions and as a building block for more complex molecules.

Decarboxylative Reactions

2-Pyridylacetic acid readily undergoes decarboxylation, a property that has been exploited in various synthetic transformations. This reactivity is central to the Hammick reaction , where α-picolinic acids (of which 2-pyridylacetic acid is a homolog) decarboxylate in the presence of a carbonyl compound to form a carbinol.

More recently, 2-pyridylacetic acid hydrochloride has been employed in doubly decarboxylative Michael-type additions to synthesize biologically interesting chromanone and coumarin derivatives. [6]In these reactions, the in situ-generated carbanion from the decarboxylation of 2-pyridylacetic acid acts as a nucleophile.

Figure 3: Decarboxylative Michael Addition.

Building Block in Medicinal Chemistry

The pyridine moiety is a common scaffold in many pharmaceuticals. 2-Pyridylacetic acid and its derivatives serve as important starting materials for the synthesis of various drug candidates. Its structural features allow for a variety of chemical modifications to explore structure-activity relationships.

Applications in Research and Development

The primary application of 2-pyridylacetic acid hydrochloride in a research and development setting is as a reference standard for the quantification of betahistine in biological matrices. [1]Betahistine is rapidly metabolized to 2-pyridylacetic acid, and therefore, measuring the concentration of the metabolite provides a reliable method for determining the pharmacokinetic profile of the parent drug. [1]This is crucial in clinical trials and for therapeutic drug monitoring.

Conclusion

2-Pyridylacetic acid hydrochloride, while often viewed through the lens of its role as a metabolite, is a compound with a rich, albeit not perfectly defined, history and a diverse range of applications. From its likely origins in the early explorations of pyridine chemistry to its modern use in sophisticated synthetic methodologies, it remains a valuable tool for chemists. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its continued relevance in the fields of organic synthesis and pharmaceutical sciences. The detailed protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers and professionals working with this versatile heterocyclic compound.

References

- European Patent Office. (1987). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. Google Patents.

-

Hantzsch Pyridine Synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl 2-pyridylacetate. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Hantzsch pyridine synthesis | Request PDF. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (1949). Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

-

ChemBK. (n.d.). 2-Pyridylacetic acid ethyl ester. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central. Retrieved January 12, 2026, from [Link]

-

MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Liebigs Annalen. Retrieved January 12, 2026, from [Link]

-

chemeurope.com. (n.d.). Liebigs Annalen. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.

-

ChemRxiv. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Cambridge Open Engage. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pyridineacetic acid. PubChem. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.

-

HathiTrust Digital Library. (n.d.). Catalog Record: Justus Liebig's Annalen der Chemie. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN101698659B - Synthesis method of 2-pyridine formaldoxime.

-

Wikisource. (n.d.). Annalen der Chemie. Retrieved January 12, 2026, from [Link]

-

RSC Publishing. (n.d.). Extension of the Hammick reaction to 2-pyridylacetic acid. Journal of the Chemical Society C: Organic. Retrieved January 12, 2026, from [Link]

- Google Books. (n.d.). Berichte - Deutsche Chemische Gesellschaft.

-

European Patent Office. (n.d.). 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. Googleapis.com. Retrieved January 12, 2026, from [Link]

-

Googleapis.com. (n.d.). 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid quantitative 1H–13C two-dimensional NMR with high precision. PubMed Central. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Journal für praktische Chemie – Wikipedia [de.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

solubility and stability of 2-Pyridylacetic acid hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 2-Pyridylacetic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Pyridylacetic acid hydrochloride (2-PAA HCl), with a specialized focus on its solubility and stability. As the primary and pharmacologically inactive metabolite of the widely used anti-vertigo drug betahistine, 2-PAA serves as a crucial biomarker for quantifying the parent drug's absorption and pharmacokinetic profile.[1] This document is intended for researchers, analytical scientists, and drug development professionals. It synthesizes publicly available data with established scientific principles to offer field-proven insights into handling, analysis, and formulation development involving this compound. The guide details the theoretical basis for its pH-dependent solubility, outlines protocols for comprehensive stability assessment according to ICH guidelines, and provides validated, step-by-step analytical methodologies for its quantification.

Introduction

2-Pyridylacetic acid hydrochloride (CAS: 16179-97-8) is a pyridyl-class organic compound that plays a pivotal role in pharmaceutical science, primarily as the major metabolite of betahistine.[1] Following oral administration, betahistine undergoes rapid and extensive first-pass metabolism, making its own plasma concentrations often too low to measure reliably.[2] Consequently, bioequivalence and pharmacokinetic studies depend on the accurate quantification of 2-PAA in biological matrices, typically plasma.[1][2]

Understanding the solubility and stability of 2-PAA HCl is therefore not merely an academic exercise; it is fundamental to the development of robust bioanalytical methods, the interpretation of pharmacokinetic data, and the impurity profiling of betahistine drug products. This guide addresses the existing knowledge gaps by providing a structured framework for working with this compound, emphasizing the causality behind experimental choices to ensure methodological robustness and data integrity.

Physicochemical Properties

A thorough understanding of the fundamental properties of 2-PAA HCl is the foundation for any experimental work. These properties dictate its behavior in different solvent systems and its susceptibility to degradation.

| Property | Value | Reference(s) |

| CAS Number | 16179-97-8 | [3] |

| Molecular Formula | C₇H₇NO₂·HCl | [3] |

| Molecular Weight | 173.60 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 135 °C (with decomposition) | [5] |

| Hygroscopicity | Hygroscopic | [4] |

Solubility Profile

The solubility of 2-PAA HCl is a critical parameter for preparing stock solutions, formulating vehicles for in-vivo studies, and developing mobile phases for chromatography. Its amphoteric nature, possessing both a weakly basic pyridine nitrogen and a carboxylic acid group, means its aqueous solubility is highly dependent on pH.

Qualitative Solubility in Common Solvents

Experimental data indicates the following general solubility characteristics:

-

Methanol: Slightly soluble[4]

-

Ethanol: Slightly soluble[4]

-

Dimethyl Sulfoxide (DMSO): Slightly soluble[4]

pH-Dependent Solubility (Theoretical Framework)

The solubility of 2-PAA HCl in aqueous media is governed by the ionization state of its two functional groups: the pyridine ring nitrogen and the carboxylic acid. The Henderson-Hasselbalch equation provides the theoretical basis for predicting this behavior. The molecule has two key dissociation constants (pKa values):

-

pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group (-COOH) is estimated to be approximately 3.5 - 4.5 . Below this pH, the group is predominantly protonated (neutral). Above this pH, it becomes deprotonated (-COO⁻), increasing its affinity for aqueous media.

-

pKa₂ (Pyridinium Ion): The pKa of the conjugate acid of the pyridine nitrogen (the pyridinium ion) is approximately 5.25 .[6] Below this pH, the nitrogen is protonated (-NH⁺), carrying a positive charge. Above this pH, it is in its neutral, free base form.

The interplay between these two pKa values results in a characteristic U-shaped pH-solubility profile, where the compound is least soluble when it is in its zwitterionic or fully neutral state and most soluble at low and high pH values where it exists as a fully charged cation or anion, respectively.

Caption: Ionization states of 2-PAA at different pH ranges.

Practical Recommendations for Solution Preparation

-

For Analytical Standards: To ensure complete dissolution when preparing high-concentration stock solutions for analytical purposes, use a diluent at a pH far from the isoelectric point (pI). A common choice is a mild acidic solution (e.g., 0.1% formic acid in water) or a mild basic solution (e.g., pH 8-9 buffer), depending on the requirements of the subsequent analytical method.

-

For Formulation: For in-vitro or in-vivo studies, the pH must be adjusted to a physiologically compatible range (typically pH 6.5-7.4). At this pH, 2-PAA will exist as a mixture of zwitterionic and anionic forms. It is crucial to determine the equilibrium solubility in the final formulation buffer to avoid precipitation.

Stability Profile

Assessing the chemical stability of 2-PAA HCl is paramount for ensuring the accuracy of analytical measurements and for identifying potential impurities in the parent drug product.

Solid-State Stability

2-PAA HCl is known to be hygroscopic.[4] Absorption of moisture can lead to physical changes (e.g., clumping) and may accelerate chemical degradation. Furthermore, stability data on the parent drug, betahistine, suggests a lability to UV light.[7]

Best Practices for Storage:

-

Store in a tightly sealed container in a desiccator or a controlled low-humidity environment.

-

Protect from light by using amber vials or storing in a dark location.

-

Store at the recommended temperature, typically room temperature or refrigerated (2-8 °C), as specified by the supplier.[8]

Solution-State Stability

While specific degradation kinetics for 2-PAA HCl are not widely published, studies on betahistine provide valuable insights. Betahistine is particularly susceptible to degradation under oxidative and photolytic conditions.[7][9] It is reasonable to infer that its primary metabolite may share some of these liabilities.

Recommended Protocol for a Forced Degradation Study

To definitively characterize the stability of 2-PAA HCl and develop a stability-indicating analytical method, a forced degradation study compliant with ICH Q1A(R2) guidelines should be performed. The objective is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels.[10]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of 2-PAA HCl in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the stock solution at 60 °C.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, 24, and 48 hours).

-

Sample Treatment: Immediately neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Section 5.1).

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent 2-PAA HCl peak under all conditions to ensure it is spectrally homogeneous and free from co-eluting degradants.

Hypothesized Degradation Pathways

Based on the structure of 2-PAA, several degradation pathways can be hypothesized. A formal study is required for confirmation and structure elucidation of any observed degradants.

Caption: Hypothesized degradation pathways for 2-PAA HCl.

Analytical Methodologies

The accurate quantification of 2-PAA HCl requires robust and validated analytical methods. The choice of method depends on the matrix and the objective of the analysis (e.g., stability testing vs. bioanalysis).

Caption: General analytical workflow for 2-PAA HCl analysis.

Protocol 1: Stability-Indicating HPLC-UV Method (Proposed)

This method is designed for purity and stability testing of the drug substance.

-

Instrumentation: HPLC with a PDA detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 80% B

-

25-30 min: 80% B

-

30-32 min: 80% to 5% B

-

32-40 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 262 nm.

-

Rationale: The C18 column provides good retention for the moderately polar 2-PAA. Formic acid in the mobile phase ensures the carboxylic acid is protonated, leading to consistent retention, and is compatible with mass spectrometry if downstream identification of degradants is needed. The gradient elution is crucial for separating the main peak from earlier-eluting polar degradants and later-eluting non-polar impurities.

Protocol 2: LC-MS/MS Method for Quantification in Plasma

This method is optimized for the sensitive and specific quantification of 2-PAA in a complex biological matrix like human plasma.[11]

-

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To 200 µL of plasma, add an internal standard (e.g., deuterated 2-PAA-d6).

-

Pre-condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by an equilibration buffer.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger, typically basic, organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC Conditions:

-

MS/MS Conditions:

-

Rationale: SPE is used to remove proteins and phospholipids from plasma that can cause ion suppression in the MS source. The use of a stable isotope-labeled internal standard is the gold standard, as it co-elutes with the analyte and corrects for variations in extraction recovery and matrix effects. The MRM mode provides exceptional specificity and sensitivity by monitoring a unique precursor-to-product ion transition for the analyte.

Summary of Recommendations and Best Practices

-

Storage: Always store 2-Pyridylacetic acid hydrochloride in tightly sealed containers, protected from light and moisture, in a controlled environment.

-

Solution Preparation: Be mindful of the compound's pH-dependent solubility. For concentrated stocks, use a diluent with a pH below 3 or above 6 to ensure complete dissolution. Verify solubility in the final medium for physiological studies.

-

Stability: Given the lack of public data, researchers should perform their own stability assessments under their specific experimental conditions, especially if solutions are to be stored for extended periods. Assume potential lability to oxidation and strong light.

-

Analysis: For purity and stability, use a gradient reverse-phase HPLC-UV method with peak purity assessment. For bioanalysis, a validated LC-MS/MS method with a stable isotope-labeled internal standard is required for accurate and reliable results.

References

- Chen, X. Y., et al. (2006). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 36(12), 1259–1269. [Link]

- Chemistry LibreTexts. (2023). APPENDIX G Acid Dissociation Constants. Retrieved January 12, 2026, from [Link]/11%3A_Polyprotic_Acids_and_Bases/11.A%3A_Appendix_G_-_Acid_Dissociation_Constants)

- Clososki, G. C., et al. (2019). Characterization and in Silico Mutagenic Assessment of a New Betahistine Degradation Impurity. Journal of the Brazilian Chemical Society, 30(3), 654-661. [Link]